1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene
Description
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the para position and an isocyanatoethyl (-CH₂CH₂NCO) group. The isocyanate group (-NCO) confers high reactivity toward nucleophiles, making the compound valuable in synthesizing ureas, carbamates, and polyurethanes . The trifluoromethoxy group enhances lipophilicity and metabolic stability, traits critical in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent. One common method involves the reaction of 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for obtaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Addition Reactions: Reaction with alcohols to form urethanes.
Substitution Reactions: Reaction with nucleophiles such as amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols are used as reagents, and the reaction is often catalyzed by acids or bases.
Substitution Reactions: Amines are used as nucleophiles, and the reaction can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrolysis: Corresponding amines and carbon dioxide.
Addition Reactions: Urethanes.
Substitution Reactions: Ureas.
Scientific Research Applications
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Positional Isomers
- 1-(4-Isocyanatophenoxy)-3-(trifluoromethyl)benzene ([87217-81-0]): This compound replaces the ethyl chain with a phenoxy (-O-) linker and introduces a trifluoromethyl (-CF₃) group at the meta position. The phenoxy linker increases steric hindrance, reducing reactivity compared to the ethyl chain in the target compound. Applications include specialty polymer synthesis .
- 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene ([23165-49-3]): Features a chloro (-Cl) substituent and isothiocyanate (-NCS) group. The isothiocyanate group’s sulfur atom enhances electrophilicity but reduces stability in aqueous environments compared to isocyanates .
Functional Group Replacements
- 4-(Trifluoromethoxy)benzyl Chloride ([65796-00-1]): Substitutes the isocyanatoethyl group with a chloromethyl (-CH₂Cl) group. This compound serves as an intermediate in nucleophilic substitution reactions (e.g., forming amines or ethers) but lacks the direct polymer-forming capability of isocyanates .
- 1-(Bromomethyl)-4-(trifluoromethoxy)benzene : Used in the synthesis of PA-824, a tuberculosis drug, via alkylation reactions. Bromine’s superior leaving group ability compared to chlorine facilitates SN2 reactions, but it is less reactive than isocyanates in forming covalent adducts .
Chain Length and Steric Effects
- 1-(Bromomethyl)-2-(trifluoromethoxy)benzene : The shorter methyl chain and ortho-substituted trifluoromethoxy group create steric constraints, limiting accessibility for nucleophilic attack compared to the para-substituted ethyl chain in the target compound .
- 4-(Trifluoromethoxy)benzyl Isothiocyanate ([128273-52-9]): The benzyl group increases steric bulk compared to ethyl, reducing reaction rates in urethane formation but improving lipid membrane penetration in bioactive molecules .
Physicochemical and Reactivity Profiles
Key Properties
Reactivity Trends
- Isocyanate vs. Isothiocyanate : Isocyanates react faster with alcohols and amines due to the lower electronegativity of oxygen compared to sulfur, which stabilizes the transition state .
- Halide vs. Isocyanate : Brominated analogs (e.g., 1-(bromomethyl)-4-(trifluoromethoxy)benzene) excel in alkylation but require additional steps to introduce nitrogen-based functionalities, unlike isocyanates .
Industrial Relevance
- Polymer Industry : The isocyanate group enables crosslinking in polyurethanes, offering superior mechanical properties compared to thiocyanate-containing polymers .
- Pharmaceuticals : The trifluoromethoxy group’s metabolic stability makes it prevalent in drug candidates, though isothiocyanate derivatives are preferred for covalent enzyme inhibition .
Biological Activity
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an isocyanate group and a trifluoromethoxy substituent on a benzene ring. The isocyanate moiety is known for its reactivity, particularly in forming carbamates and ureas, which are important in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)aniline with an appropriate isocyanate precursor. The general reaction can be summarized as follows:
Anticancer Properties
Research indicates that compounds containing isocyanate groups exhibit significant anticancer properties. For instance, derivatives of isocyanates have been tested against various cancer cell lines, demonstrating moderate to high inhibitory effects. A study evaluating the antiproliferative activity of related compounds found that some exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This mechanism has been observed in various enzyme assays where related compounds inhibited key metabolic pathways.
- Cell Signaling Modulation : The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and influencing cellular signaling pathways by modulating receptor activity.
Study on Antiproliferative Effects
A comparative study evaluated several derivatives of isocyanates, including this compound, for their antiproliferative effects against different human tumor cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with some achieving IC50 values as low as 0.004 μM against T-cell proliferation .
Neuroprotective Activity
In another investigation, related compounds were assessed for neuroprotective properties in models of ischemia/reperfusion injury. Compounds similar to this compound demonstrated significant attenuation of neuronal injury and showed antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .
Data Summary Table
| Compound | Biological Activity | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | Antiproliferative | 0.004 | T-cell proliferation |
| Related Isocyanate Derivative | Neuroprotective | Not specified | Neuronal models |
| Another Isocyanate Compound | Antioxidant | Not specified | Ischemia/reperfusion injury |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
